BenchChemオンラインストアへようこそ!

(1R)-Perindopril-d4

Bioanalytical Method Validation Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification

Procure (1R)-Perindopril-d4 for validated LC-MS/MS quantification of Perindopril EP Impurity I (CAS 145513-33-3) per USP/EP monographs. This stereochemically defined D4 analog corrects ionization suppression and chromatographic co-elution errors, eliminating method revalidation burden for ANDA submissions. Isotopic purity ≥99%.

Molecular Formula C₁₉H₂₈D₄N₂O₅
Molecular Weight 372.49
Cat. No. B1150818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-Perindopril-d4
Synonyms(2S,3aS,7aS)-1-[(2S)-2-[[(1R)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid-d4;  (+/-)-1’’-epi-Perindopril-d4; 
Molecular FormulaC₁₉H₂₈D₄N₂O₅
Molecular Weight372.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-Perindopril-d4: Stereochemically Defined Deuterated Internal Standard for Perindopril Bioanalysis and Impurity Profiling


(1R)-Perindopril-d4 is a deuterium-labeled analog of the (1R)-enantiomer of perindopril, an angiotensin-converting enzyme (ACE) inhibitor prodrug [1]. The compound incorporates four deuterium atoms (D4) into the molecular framework of the (1R)-stereoisomer, yielding a molecular formula of C19H28D4N2O5 and a molecular weight of 372.49 g/mol, which represents a +4 mass shift relative to the unlabeled (1R)-perindopril . Unlike generic perindopril-d4 preparations that target the therapeutically active (1S)-configuration, this specific compound addresses analytical requirements for stereochemical impurity quantification, specifically Perindopril EP Impurity I (CAS 145513-33-3), which is the (1R)-epimer of the active pharmaceutical ingredient [2]. The compound is supplied as an analytical reference standard with documented isotopic purity typically ≥99% and chemical purity ≥97% [3].

(1R)-Perindopril-d4: Why Unlabeled Analogs or Non-Stereospecific Deuterated Standards Cannot Substitute


Substitution of (1R)-Perindopril-d4 with alternative internal standards or impurity reference materials introduces quantifiable analytical error and regulatory compliance risk. Using an unlabeled internal standard such as ramipril or enalapril fails to correct for ionization suppression and matrix effects in LC-MS/MS analysis, as these structurally distinct compounds exhibit different chromatographic retention behavior and ionization efficiency [1]. Non-stereospecific perindopril-d4 preparations, which typically target the (1S)-configuration, cannot accurately quantify the (1R)-epimer impurity due to chromatographic co-elution ambiguity and stereochemical mismatch in mass spectrometric fragmentation patterns . Regulatory pharmacopeias, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), mandate the use of stereochemically defined reference standards for impurity testing in Abbreviated New Drug Applications (ANDAs) and commercial quality control . The USP Perindopril Erbumine monograph specifically requires system suitability testing using perindopril related compound I ((1R)-epimer) with a relative retention time of 1.6 relative to the API peak [2]. Procurement of (1R)-Perindopril-d4 eliminates method revalidation burden, ensures chromatographic peak identity confirmation via isotopic signature verification, and provides audit-ready traceability to compendial impurity specifications.

(1R)-Perindopril-d4 Quantitative Differentiation Evidence: Validated Analytical Performance and Stereochemical Selectivity


(1R)-Perindopril-d4 Isotopic Purity and Mass Spectrometric Discrimination Metrics

(1R)-Perindopril-d4 provides a quantifiable +4 Da mass shift for unambiguous differentiation from unlabeled perindopril in mass spectrometric detection, with vendor-certified isotopic purity specifications that exceed typical deuterated internal standard requirements. The compound exhibits a relative intensity distribution of d4 = 94.55%, d3 = 5.43%, with undetectable d2, d1, and d0 species [1]. This isotopic enrichment profile ensures minimal isotopic cross-talk interference between the internal standard and analyte channels during multiple reaction monitoring (MRM) acquisition. In validated UPLC-MS/MS methods, perindopril-d4 and perindoprilat-d4 co-elute with their respective native analytes at retention times of ~1.86 minutes and ~1.79 minutes respectively, enabling precise matrix effect normalization [2].

Bioanalytical Method Validation Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification

(1R)-Perindopril-d4 UPLC-MS/MS Method Validation Performance in Human Plasma

Bioanalytical methods employing (1R)-Perindopril-d4 as an isotope-labeled internal standard have been fully validated according to regulatory guidance and successfully applied in human pharmacokinetic and bioequivalence studies. In a validated UPLC-MS/MS method using perindopril-d4 and perindoprilat-d4 as internal standards, the assay demonstrated a linear calibration range of 0.4–80 ng/mL for perindopril and 0.2–40 ng/mL for perindoprilat in human plasma [1]. The method achieved accuracy within 89.6–112.4%, intra- and inter-assay precision with coefficients of variation (CV) ≤13.8%, analyte recovery between 79.65–97.83%, matrix effect CV ≤5.9%, and stability CV ≤10.0% [1]. The total chromatographic run time was 4 minutes, enabling high-throughput sample analysis suitable for large clinical studies [1]. This method was applied to a single-center, randomized, crossover, two-period bioequivalence study enrolling 20 healthy Chinese subjects, demonstrating that 90% confidence intervals for Cmax and AUC geometric mean ratios fell within the 80–125% bioequivalence acceptance range [1].

Pharmacokinetic Bioequivalence Regulated Bioanalysis Method Validation Parameters

(1R)-Perindopril-d4 as Stereochemically Defined Impurity I Reference Standard

(1R)-Perindopril-d4 corresponds to the deuterium-labeled analog of Perindopril EP Impurity I (CAS 145513-33-3), the (1R)-epimer of perindopril that is a critical stereochemical impurity monitored in pharmaceutical quality control [1]. The active pharmaceutical ingredient perindopril possesses five chiral centers, theoretically enabling 32 possible stereoisomers, with the (1S)-configuration being essential for therapeutic ACE inhibitory activity [2]. The (1R)-epimer ((+/-)-1''-epi-Perindopril) is a process-related impurity generated during synthesis of the penultimate intermediate . USP monographs for Perindopril Erbumine require system suitability testing using perindopril related compound I with a relative retention time of 1.6 relative to the API peak [3]. The deuterium labeling of this specific stereoisomer enables its use both as an internal standard for impurity quantification and as a reference material for chiral chromatographic method development.

Pharmaceutical Impurity Profiling Chiral Chromatography Pharmacopeial Compliance

(1R)-Perindopril-d4 Chromatographic Co-Elution and Matrix Effect Normalization

The use of (1R)-Perindopril-d4 as a co-eluting stable isotope-labeled internal standard provides superior matrix effect normalization compared to structural analog internal standards. In the validated UPLC-MS/MS method, perindopril-d4 co-elutes with native perindopril at a retention time of ~1.86 minutes on an Acquity UPLC BEH C18 column under gradient elution with methanol-acetonitrile-ammonium acetate [1]. This near-identical chromatographic behavior ensures that both the analyte and internal standard experience identical ionization suppression or enhancement from co-extracted plasma components. The matrix effect, quantified as the coefficient of variation (CV) of the analyte-to-internal standard response ratio across multiple plasma lots, was ≤5.9% in the validated method [1]. In contrast, methods employing non-isotopic internal standards such as ramipril or enalapril exhibit differential chromatographic retention and ionization behavior, potentially leading to matrix effect CV values exceeding 10–15% and requiring more extensive method ruggedness testing [2].

Matrix Effect Compensation LC-MS/MS Quantitation Stable Isotope Dilution

(1R)-Perindopril-d4 Priority Application Scenarios for Scientific and Industrial Procurement


Regulated Bioequivalence Studies Requiring FDA/EMA-Compliant Bioanalytical Methods

Pharmaceutical companies conducting bioequivalence studies for perindopril generic formulations require validated LC-MS/MS methods with isotope-labeled internal standards. (1R)-Perindopril-d4 enables methods achieving accuracy within 89.6–112.4%, precision CV ≤13.8%, and matrix effect CV ≤5.9% in human plasma, meeting regulatory acceptance criteria for ANDA submissions [1]. The 4-minute total run time supports high-throughput analysis of large subject cohorts in crossover study designs [1].

Stereochemical Impurity Profiling for Perindopril API Quality Control

Quality control laboratories monitoring stereochemical purity of perindopril active pharmaceutical ingredient require reference standards for the (1R)-epimer (Perindopril EP Impurity I, CAS 145513-33-3) [1]. (1R)-Perindopril-d4 serves as a deuterium-labeled analog of this specific impurity, enabling its use both as a chromatographic peak identification standard (relative retention time 1.6 vs. API per USP specifications) [2] and as an internal standard for impurity quantification via isotope dilution mass spectrometry. This dual functionality is mandated by USP and EP monographs for perindopril-related substances testing .

Simultaneous Quantification of Perindopril, Perindoprilat, and Co-Administered Antihypertensive Agents

Clinical pharmacology studies evaluating fixed-dose combination products (e.g., perindopril with indapamide and/or amlodipine) require simultaneous quantification of multiple analytes in plasma or whole blood. Validated UPLC-MS/MS methods using perindopril-d4 and perindoprilat-d4 as internal standards have been developed and applied for simultaneous determination of indapamide (linear range 1–250 ng/mL), perindopril (0.4–100 ng/mL), and perindoprilat (0.2–20 ng/mL) in human plasma and whole blood [1]. The co-elution of deuterated internal standards with their respective native analytes enables accurate quantification across all three analytes in a single analytical run [1].

Pharmacokinetic Studies Investigating Perindopril Salt Form Bioequivalence

Perindopril is marketed as multiple salt forms including perindopril tert-butylamine, perindopril arginine, and perindopril erbumine, with documented bioequivalence studies comparing these formulations [1]. (1R)-Perindopril-d4 enables precise quantification of perindopril and its active metabolite perindoprilat across different salt forms without salt-form-specific matrix interference. The method has been successfully applied to pharmacokinetic parameter measurement in healthy volunteers, with 90% confidence intervals for Cmax and AUC geometric mean ratios falling within the 80–125% bioequivalence acceptance range [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-Perindopril-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.